N-(furan-2-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(furan-2-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thienopyrimidine-based acetamide derivative characterized by a fused thiophene-pyrimidine core, a 3-methoxyphenyl substituent at position 3, and a thioether-linked N-(furan-2-ylmethyl)acetamide moiety. The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with enzymes and receptors such as kinases and phosphodiesterases . The 3-methoxyphenyl group introduces electron-donating properties, while the furan-2-ylmethyl side chain contributes heteroatom-rich hydrophilicity.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-26-14-5-2-4-13(10-14)23-19(25)18-16(7-9-28-18)22-20(23)29-12-17(24)21-11-15-6-3-8-27-15/h2-6,8,10H,7,9,11-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEWARJYSOVXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS Number: 877655-59-9) is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, focusing on its antibacterial and antitumor properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 429.5 g/mol. The compound features a furan moiety and a thienopyrimidine core which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O4S2 |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 877655-59-9 |
Antibacterial Activity
Research indicates that derivatives of thienopyrimidine compounds exhibit significant antibacterial properties. For instance, compounds similar to N-(furan-2-ylmethyl)-2-acetamide have shown broad-spectrum antibacterial activity against various strains of bacteria, including resistant strains. The presence of specific substituents in the phenyl ring enhances the antibacterial efficacy.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Compounds related to thienopyrimidine structures have demonstrated MIC values as low as 50 μg/mL against Mycobacterium smegmatis, indicating potent antitubercular activity .
- Structure–Activity Relationship (SAR) : The presence of electron-withdrawing groups on the phenyl ring significantly increases antibacterial potency compared to electron-donating groups .
Antitumor Activity
Preliminary studies suggest that N-(furan-2-ylmethyl)-2-acetamide derivatives may also possess antitumor properties. The mechanism of action is thought to involve the inhibition of specific enzymes involved in tumor cell proliferation.
Research Insights:
- Cell Line Studies : In vitro studies have shown that certain thienopyrimidine derivatives can inhibit the growth of cancer cell lines by inducing apoptosis .
- Comparative Efficacy : When compared to traditional chemotherapeutics, these compounds exhibited differential modulation of drug responses in leukemic cells, suggesting potential for development as novel anticancer agents .
Case Studies
- Study on Antibacterial Efficacy :
- Antitumor Activity Assessment :
Comparison with Similar Compounds
Thienopyrimidine Derivatives
- Compound from : 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide Key Differences:
- Substituent at Position 3: Phenyl () vs. 3-methoxyphenyl (target compound).
- Acetamide Side Chain: N-[3-(trifluoromethyl)phenyl] () vs. N-(furan-2-ylmethyl).
Benzothieno-Triazolo-Pyrimidine Derivatives
- Compound 10a from : N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Key Differences:
- Core Structure: Benzothieno-triazolo-pyrimidine () vs. tetrahydrothieno[3,2-d]pyrimidine (target compound). The triazolo ring in 10a adds rigidity and nitrogen content, likely altering target selectivity.
- Substituent Effects : N-phenyl () vs. N-(furan-2-ylmethyl). The phenyl group increases hydrophobicity, whereas the furan may enhance water solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
